molecular formula C15-H22-N2-O B1663801 Milnacipran CAS No. 96847-55-1

Milnacipran

カタログ番号 B1663801
CAS番号: 96847-55-1
分子量: 246.35 g/mol
InChIキー: GJJFMKBJSRMPLA-HIFRSBDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Milnacipran is used to treat a condition called fibromyalgia, which causes muscle pain and stiffness . It belongs to a group of medicines known as selective serotonin and norepinephrine reuptake inhibitors (SSNRIs). These medicines work by increasing the activity of certain chemicals in the brain called serotonin and norepinephrine .


Synthesis Analysis

An efficient synthesis of milnacipran hydrochloride has been accomplished. The important application of this paper is the reductive amination of aldehyde to primary amine with water-soluble reagents. This method provides a high yield of primary amine as the major product, reduces the number of steps, and discourages by-products .


Molecular Structure Analysis

Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) and like many agents in this category was originally developed for and continues to be approved and indicated for the treatment of depression .


Chemical Reactions Analysis

A new approach based on isoindole formation reaction for sensitive fluorimetric assay of milnacipran in tablets and biological fluids (plasma/urine) has been developed . The amino moiety of milnacipran condenses with o-phthalaldehyde to generate isoindole fluorescent derivative .

科学的研究の応用

1. Pharmacokinetics of Milnacipran

  • Summary of Application : Milnacipran is a dual serotonin and norepinephrine reuptake inhibitor, clinically used for the treatment of major depression or fibromyalgia . This study was designed to investigate the pharmacokinetic profile of intraperitoneally (IP) administered milnacipran in mice and compare it to the intravenous (IV) route .
  • Methods of Application : A liquid chromatography–mass spectrometry (LC-MS/MS) method was developed and validated to accurately quantify milnacipran in biological samples. The method was used to quantify milnacipran in blood and brain samples collected at various time-points post-administration .
  • Results : The maximum concentration (C max) of the drug in plasma was at 5 min after IP administration, whereas in the brain, it was at 60 min for both routes of administration. The majority of pharmacokinetic parameters were similar irrespective of the administration route, and the bioavailability was 92.5% after the IP injection .

2. Antihyperalgesic Effect on Cisplatin-Induced Neuropathy

  • Summary of Application : Milnacipran has been shown to have analgesic effects in several pain models. This study examined the effects of IP milnacipran on allodynia in cisplatin-induced peripheral neuropathic mice .
  • Methods of Application : Peripheral neuropathy was induced by injecting cisplatin (2.3 mg/kg/day, IP) six times, on every other day. Saline or milnacipran (10, 30, 50 mg/kg, IP) were then administered to the neuropathic mice .
  • Results : For the milnacipran groups, the decreased paw withdrawal thresholds to mechanical stimuli were significantly reversed when compared to the preadministration values and the values in the saline-injected control group. Milnacipran administration to cisplatin-induced peripheral neuropathic mice resulted in a significant suppression of neuronal ATF3 activation .

3. Treatment of Fibromyalgia

  • Summary of Application : Milnacipran is a reuptake inhibitor of both serotonin and noradrenaline, used in the treatment of fibromyalgia with severe depression . This study aimed to find the correlation between the drug efficacy and the changes in neural network in fibromyalgia patients .
  • Methods of Application : Resting-state-functional magnetic resonance imaging (rs-fMRI) were obtained before and after milnacipran drug administration .
  • Results : Significant changes in the neural network indexes appeared in three of the 14 brain regions-of-interest. In the pain network, the average path length on the left side of Brodmann area 32 was shortened. In the default mode network, functional connectivity changes were observed in the left lateral parietal cortex and medial prefrontal cortex .

4. Attenuation of Mechanical Allodynia

  • Summary of Application : This study examined the effects of milnacipran on mechanical allodynia in mouse models of cisplatin-induced poly-neuropathic pain .
  • Methods of Application : Milnacipran was administered to cisplatin-induced peripheral neuropathic mice .
  • Results : Milnacipran administration resulted in a significant suppression of neuronal ATF3 activation and attenuated mechanical allodynia in the mice .

5. Treatment of Major Depression

  • Summary of Application : Milnacipran is a dual serotonin and norepinephrine reuptake inhibitor, clinically used for the treatment of major depression . This study was designed to investigate the pharmacokinetic profile of intraperitoneally (IP) administered milnacipran in mice and compare it to the intravenous (IV) route .
  • Methods of Application : A liquid chromatography–mass spectrometry (LC-MS/MS) method was developed and validated to accurately quantify milnacipran in biological samples. The method was used to quantify milnacipran in blood and brain samples collected at various time-points post-administration .
  • Results : The maximum concentration (C max) of the drug in plasma was at 5 min after IP administration, whereas in the brain, it was at 60 min for both routes of administration. The majority of pharmacokinetic parameters were similar irrespective of the administration route, and the bioavailability was 92.5% after the IP injection .

6. Alleviation of Symptom Burden in Fibromyalgia

  • Summary of Application : Milnacipran is one of three FDA-approved drugs used to alleviate the symptom burden and is comparatively more therapeutic in specific domains of fibromyalgia . This study aimed to find the correlation between the drug efficacy and the changes in neural network in fibromyalgia patients .
  • Methods of Application : Resting-state-functional magnetic resonance imaging (rs-fMRI) were obtained before and after milnacipran drug administration .
  • Results : Significant changes in the neural network indexes appeared in three of the 14 brain regions-of-interest. In the pain network, the average path length on the left side of Brodmann area 32 was shortened. In the default mode network, functional connectivity changes were observed in the left lateral parietal cortex and medial prefrontal cortex .

Safety And Hazards

Milnacipran should be used with caution. Users should avoid inhalation, contact with eyes and skin, avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

特性

IUPAC Name

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFMKBJSRMPLA-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048287, DTXSID601025164
Record name Milnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.23e+00 g/L
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Milnacipran

CAS RN

96847-55-1, 92623-85-3
Record name Dextromilnacipran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96847-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milnacipran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92623-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milnacipran [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextromilnacipran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROMILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milnacipran
Reactant of Route 2
Milnacipran
Reactant of Route 3
Milnacipran
Reactant of Route 4
Milnacipran
Reactant of Route 5
Milnacipran
Reactant of Route 6
Milnacipran

Citations

For This Compound
14,300
Citations
CU Pae, DM Marks, M Shah, C Han… - Clinical …, 2009 - journals.lww.com
… Milnacipran has unique pharmacokinetic and pharmacodynamic characteristics that … The half-life of milnacipran is approximately 8 hours. In addition, milnacipran does not inhibit the …
Number of citations: 59 journals.lww.com
S Kasper, G Pail - Neuropsychiatric Disease and Treatment, 2010 - Taylor & Francis
… Milnacipran has the most balanced potency ratio for reuptake inhibition of the two … 1.6 for milnacipran, 1:10 for duloxetine, and 1:30 for venlafaxine), and in some studies milnacipran has …
Number of citations: 44 www.tandfonline.com
S Derry, D Gill, T Phillips… - Cochrane Database of …, 2012 - cochranelibrary.com
… The aim of this review was to assess how effective milnacipran is for treating chronic neuropathic pain or fibromyalgia. We identified no studies using milnacipran in neuropathic pain, …
Number of citations: 97 www.cochranelibrary.com
RM Gendreau, MD Thorn, JF Gendreau… - The Journal of …, 2005 - jrheum.org
… ratio to receive milnacipran twice daily, milnacipran once daily, … dose escalation to the target milnacipran dose of 200 mg. … Response rates for patients receiving milnacipran were equal …
Number of citations: 357 www.jrheum.org
O Vitton, M Gendreau, J Gendreau… - Human …, 2004 - Wiley Online Library
… to receive placebo or milnacipran for 4 weeks of dose … of milnacipran for the treatment of pain and associated symptoms such as fatigue, depressed mood and sleep. 75% of milnacipran…
Number of citations: 279 onlinelibrary.wiley.com
PJ Mease, DJ Clauw, RM Gendreau, SG Rao… - The Journal of …, 2009 - jrheum.org
… milnacipran-treated patients met criteria as FM responders versus placebo (milnacipran 200 mg/day, p = 0.017; milnacipran … percentage of patients treated with milnacipran 200 mg/day …
Number of citations: 351 www.jrheum.org
LM Arnold, RM Gendreau, RH Palmer… - Arthritis & …, 2010 - Wiley Online Library
… treatment arm received milnacipran 12.5 mg on days 1–3, milnacipran 25 mg (12.5 mg twice daily) for 4 days, milnacipran 50 mg (25 mg twice daily) for 7 days, milnacipran 75 mg (37.5 …
Number of citations: 111 onlinelibrary.wiley.com
SN Vaishnavi, CB Nemeroff, SJ Plott, SG Rao… - Biological …, 2004 - Elsevier
… Milnacipran (Figure 1) is unique among dual uptake … milnacipran's binding and uptake profile using cells expressing human monoamine transporters and to compare milnacipran to a …
Number of citations: 183 www.sciencedirect.com
DJ Clauw, P Mease, RH Palmer, RM Gendreau… - Clinical …, 2008 - Elsevier
… and clinical studies have suggested that milnacipran, a dual … efficacy and tolerability of milnacipran in treating the multiple … to receive milnacipran 100 mg/d, milnacipran 200 mg/d, or …
Number of citations: 317 www.sciencedirect.com
A Nakagawa, N Watanabe, IM Omori… - Cochrane Database …, 2009 - cochranelibrary.com
… milnacipran with other antidepressive agents. However, compared with TCAs, patients taking milnacipran … to suggest that patients taking milnacipran experienced fewer adverse events …
Number of citations: 66 www.cochranelibrary.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。